molecular formula C20H24ClNO3S B6085843 [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol

[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol

Cat. No. B6085843
M. Wt: 393.9 g/mol
InChI Key: YRBXZTZQBHEVCW-UHFFFAOYSA-N
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Description

[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol, also known as CPSPM, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain, cognition, and mood regulation.

Mechanism of Action

[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is a potent and selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is located in the endoplasmic reticulum and is involved in various physiological processes, including calcium signaling, protein folding, and lipid metabolism. The exact mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is not fully understood, but it is believed to block the binding of endogenous ligands to the sigma-1 receptor, thereby inhibiting its activity.
Biochemical and physiological effects:
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

The use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in lab experiments has several advantages. It is a potent and selective antagonist of the sigma-1 receptor, which allows for the investigation of the specific effects of sigma-1 receptor modulation. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been well-characterized in terms of its synthesis, pharmacology, and toxicity. However, there are also some limitations to the use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in lab experiments. It has been shown to have off-target effects on other receptors, such as the dopamine D2 receptor and the serotonin transporter. In addition, the exact mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in scientific research. One direction is to investigate the potential therapeutic effects of sigma-1 receptor modulation in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to further elucidate the mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol and its effects on other receptors and signaling pathways. Finally, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol involves the reaction of 1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidine with formaldehyde in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol. The synthesis of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been well-established and has been reported in several scientific papers.

Scientific Research Applications

[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been extensively used in scientific research as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological conditions. It has been used to study the effects of sigma-1 receptor activation and inhibition on pain, cognition, mood, and addiction. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been used to investigate the potential therapeutic effects of sigma-1 receptor modulation in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

[1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3S/c21-18-6-8-19(9-7-18)26(24,25)22-14-12-20(16-23,13-15-22)11-10-17-4-2-1-3-5-17/h1-9,23H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBXZTZQBHEVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=CC=C2)CO)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol

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